molecular formula C20H20ClN3O3S B11206964 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11206964
M. Wt: 417.9 g/mol
InChI Key: FVXDAVNFOUEUGP-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an imidazole ring, and an ethoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfinylation: The sulfinyl group can be introduced using a sulfinylating agent such as sulfinyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction with ethoxyphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers for advanced material applications.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chlorophenyl group, imidazole ring, and ethoxyphenylacetamide moiety in 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-ethoxyphenyl)acetamide provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfinyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-3-27-17-10-8-16(9-11-17)23-19(25)13-28(26)20-22-12-18(24(20)2)14-4-6-15(21)7-5-14/h4-12H,3,13H2,1-2H3,(H,23,25)

InChI Key

FVXDAVNFOUEUGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)C2=NC=C(N2C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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